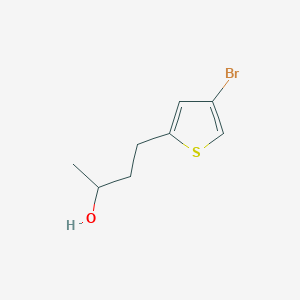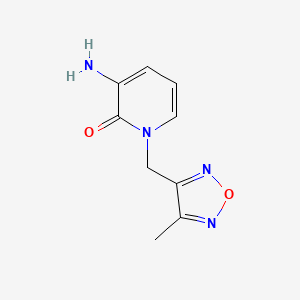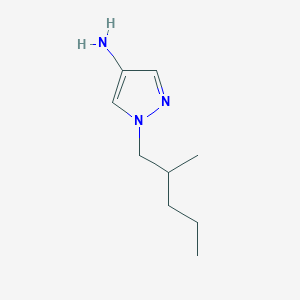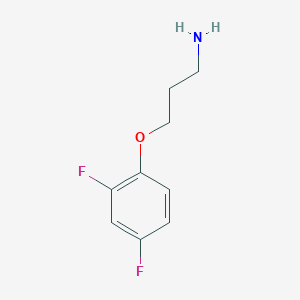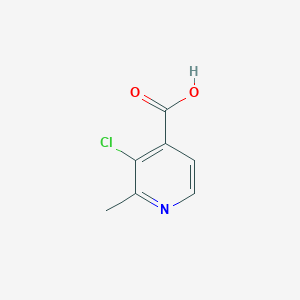
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C(_7)H(_7)ClOS. It features a thiophene ring substituted with a chlorine atom and a prop-2-en-1-ol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carbaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Large-scale production would likely involve optimizing reaction conditions to maximize yield and minimize by-products, followed by purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 1-(5-Chlorothiophen-2-yl)prop-2-en-1-al or 1-(5-Chlorothiophen-2-yl)prop-2-enoic acid.
Reduction: 1-(5-Chlorothiophen-2-yl)propan-1-ol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol depends on its specific application. In materials science, its nonlinear optical properties are attributed to the electronic interactions within the molecule. In biological systems, the compound may interact with specific molecular targets, although detailed pathways are not yet fully understood .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chlorothiophen-2-yl)ethan-1-ol: Similar structure but with an ethan-1-ol group instead of prop-2-en-1-ol.
1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxyphenyl group, used in nonlinear optical materials.
Uniqueness
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is unique due to its combination of a thiophene ring with a prop-2-en-1-ol group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .
Properties
Molecular Formula |
C7H7ClOS |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7ClOS/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |
InChI Key |
ARIZFQKTAZQORR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(S1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13620814.png)

